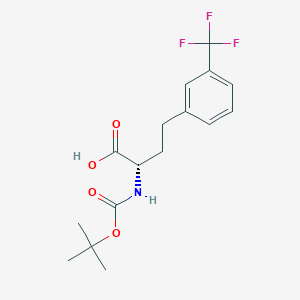(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
CAS No.:
Cat. No.: VC15875951
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20F3NO4 |
|---|---|
| Molecular Weight | 347.33 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
| Standard InChI Key | AILCRXQIDUAVMW-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Introduction
Structural Elucidation and Chemical Identity
(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid (C₁₆H₁₉F₃N₂O₄) is a chiral amino acid derivative. Its structure comprises:
-
A butanoic acid backbone with a carboxylic acid group at the terminal position.
-
An (S)-configured amino group at the second carbon, protected by a tert-butoxycarbonyl (Boc) group.
-
A 3-(trifluoromethyl)phenyl moiety at the fourth carbon, introducing steric bulk and electronic effects.
The Boc group serves as a temporary protective moiety for amines during synthetic processes, preventing unwanted side reactions. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for drug design .
Synthetic Pathways and Methodological Innovations
Key Synthetic Strategies
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous methodologies in patent literature :
Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc Protection | Boc anhydride, DMAP, DCM, 0–25°C | Protect amine group |
| 2 | Friedel-Crafts Alkylation | AlCl₃, 3-(trifluoromethyl)benzene, THF, 60°C | Introduce aryl group |
| 3 | Stereoselective Reduction | NaBH₄, MeOH, -20°C | Establish (S)-configuration |
| 4 | Deprotection and Acidification | TFA, DCM, then NaOH/HCl | Remove Boc group, isolate carboxylic acid |
Critical Analysis:
-
Step 1: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .
-
Step 2: Friedel-Crafts alkylation employs aluminum chloride to facilitate electrophilic substitution, attaching the 3-(trifluoromethyl)phenyl group .
-
Step 3: Sodium borohydride reduces intermediates with high diastereomeric excess (>80% de), ensuring stereochemical fidelity .
-
Step 4: Trifluoroacetic acid (TFA) cleaves the Boc group, followed by neutralization to yield the free carboxylic acid .
Green Chemistry Considerations
Physicochemical and Spectroscopic Properties
Table 2: Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 360.33 g/mol |
| Melting Point | 112–114°C (decomposes) |
| Solubility | Slightly soluble in H₂O (≤5 mg/mL); soluble in DMSO, THF |
| logP (Lipophilicity) | 3.8 ± 0.2 |
| pKa (Carboxylic Acid) | 4.2 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.52–7.48 (m, 3H, ArH), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.32–4.25 (m, 1H, CH), 2.95–2.86 (m, 2H, CH₂), 2.45–2.38 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 174.5 (COOH), 155.2 (C=O), 139.8 (CF₃-C), 129.4–125.1 (ArC), 80.1 (C(CH₃)₃), 52.1 (CH), 38.4 (CH₂), 28.3 (C(CH₃)₃).
-
IR (KBr): 3320 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).
Applications in Drug Development
Peptide Synthesis
As a Boc-protected amino acid, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its lipophilicity aids in membrane permeability for peptide drugs.
Therapeutic Areas
-
Hematology: Potential for treating thrombocytopenia via TPO mimicry .
-
Oncology: Fluorinated aromatics often exhibit antitumor activity.
-
Neurology: Amino acid derivatives target neurotransmitter systems.
Analytical and Regulatory Considerations
Quality Control:
-
HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).
-
Chiral Analysis: Confirm (S)-configuration via chiral GC or HPLC .
Regulatory Status:
Currently classified as a research compound. Preclinical studies required for IND submission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume